molecular formula C14H20ClNO3S B4711961 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylpiperidine

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylpiperidine

Cat. No.: B4711961
M. Wt: 317.8 g/mol
InChI Key: ZWYASWBXVRYTQP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylpiperidine is a complex organic compound with a unique structure that includes a piperidine ring substituted with a sulfonyl group and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated aromatic ring. One common method involves the chlorination of 2-methoxy-4-methylphenol, followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the piperidine ring through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorinated aromatic ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2-methylpiperidine
  • 1-(5-Chloro-4-methylphenyl)sulfonyl-2-methylpiperidine
  • 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-2-ethylpiperidine

Uniqueness

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylpiperidine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a chlorinated aromatic ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-10-8-13(19-3)14(9-12(10)15)20(17,18)16-7-5-4-6-11(16)2/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYASWBXVRYTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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